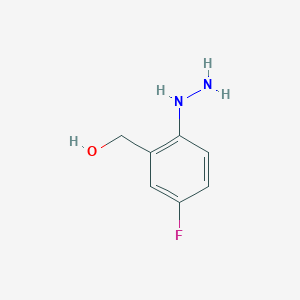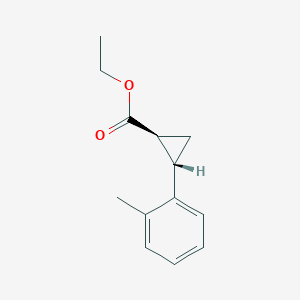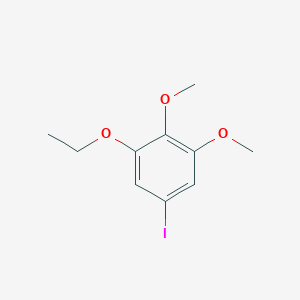
1-(Difluoromethyl)-3-ethoxy-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-ethoxy-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties and potential applications. The presence of the difluoromethyl group imparts distinct chemical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one using difluoromethylating agents . This reaction is often carried out under mild conditions, utilizing metal catalysts to facilitate the transfer of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution can produce a variety of functionalized pyrazole derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-ethoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is utilized in the development of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .
Comparación Con Compuestos Similares
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals and exhibits similar reactivity.
1-(Difluoromethyl)-3-methyl-1H-pyrazole: Another variant with comparable properties but different applications.
Uniqueness: 1-(Difluoromethyl)-3-ethoxy-1H-pyrazole stands out due to its ethoxy group, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C6H8F2N2O |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-ethoxypyrazole |
InChI |
InChI=1S/C6H8F2N2O/c1-2-11-5-3-4-10(9-5)6(7)8/h3-4,6H,2H2,1H3 |
Clave InChI |
GYGZQLQHOMHAQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN(C=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


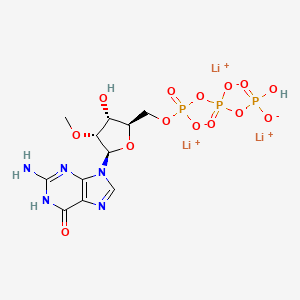

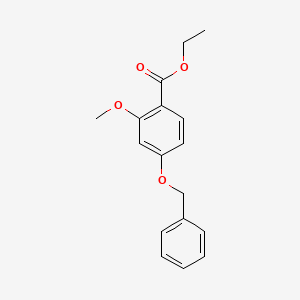

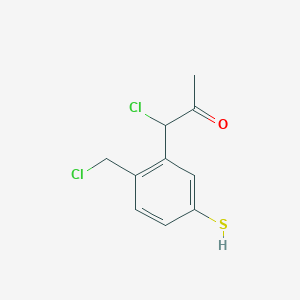
![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)

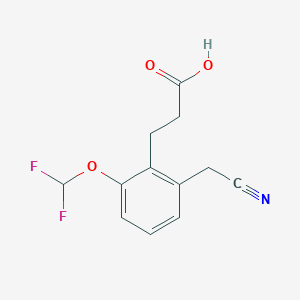
![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)
![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)
